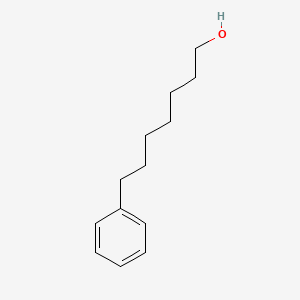

7-Phenylheptan-1-ol

描述

Historical Overview of Research on Phenyl-Substituted Alcohols

The study of phenyl-substituted alcohols as a class dates back to early investigations in organic chemistry. These compounds, characterized by a hydroxyl group attached to an alkyl chain which is itself substituted with a phenyl ring, have been pivotal in understanding reaction mechanisms and synthesis strategies. Early research focused on their synthesis and oxidation. For instance, studies in the 1970s explored the oxidation and fragmentation of phenyl-substituted alcohols using potent oxidizing agents like peroxydisulfate (B1198043) and Fenton's reagent to elucidate reaction pathways. acs.org

The reactivity of carbocations derived from these alcohols has also been a significant area of research. Work in the 1980s on substituted 1-phenylethyl carbocations, for example, investigated their reactions with alcohols and other nucleophiles, contributing to the fundamental understanding of solvolysis and reaction kinetics. acs.org Furthermore, the bacteriostatic properties of phenylalkane alcohols were examined, revealing that their antimicrobial action is related to their interaction with the bacterial cell envelope, with effectiveness dependent on the length of the alkane chain. nih.gov This foundational research established the chemical versatility and potential biological relevance of phenyl-substituted alcohols, paving the way for the investigation of specific homologues like 7-phenylheptan-1-ol.

Significance of this compound in Contemporary Chemical Science

In modern chemical research, this compound is primarily valued as a versatile building block and reagent in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its long aliphatic chain coupled with the terminal phenyl group allows for the introduction of specific steric and hydrophobic properties into target structures.

A notable application is in the synthesis of peptide analogues. Research has shown that this compound can be used in the Mitsunobu reaction to alkylate histidine residues within a peptide sequence. nih.gov This modification is used to create potent ligands for protein-protein interactions. In one study, this compound was used to introduce a 7-phenylheptyl group onto a histidine residue in a peptide, a key step in synthesizing specific inhibitors. nih.gov

Furthermore, this compound serves as a precursor for various heterocyclic compounds with biological activity. It is a known starting material for the synthesis of α-ketoheterocycles that act as inhibitors for enzymes such as sn-1-diacylglycerol lipase (B570770) α (DAGLα), which are targets for treating neuroinflammation and metabolic disorders. universiteitleiden.nl For example, 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol was synthesized from a nitrile derivative which, in turn, can be prepared from precursors related to this compound. universiteitleiden.nl The distal phenyl group on the heptanoyl chain is noted to enhance hydrophobic interactions within the enzyme's binding site. vulcanchem.com

| Application Area | Reaction Type | Role of this compound | Significance | Source Index |

|---|---|---|---|---|

| Peptide Synthesis | Mitsunobu Coupling | Alkylating Agent | Used to alkylate histidine residues for creating high-affinity peptide ligands. | nih.gov |

| Medicinal Chemistry | Precursor for Heterocycle Synthesis | Starting Material/Intermediate | Used in the synthesis of DAGLα inhibitors for potential therapeutic applications. | universiteitleiden.nl |

Current Research Trends and Future Directions for this compound

Current research involving long-chain phenyl-substituted alcohols like this compound is increasingly focused on catalysis and the development of sustainable synthetic methodologies. The hydrogenation of alkynes to alkenes is a critical reaction in fine chemical manufacturing, and controlling the selectivity of this process is a major research goal. beilstein-journals.org Phenyl-substituted alcohols and their derivatives are often the target molecules in these catalytic studies. While direct hydrogenation studies to produce this compound from an unsaturated precursor are not prominent, the broader field of catalytic hydrogenation of phenyl-substituted substrates is highly active. beilstein-journals.orgrsc.org

Future research is likely to expand on the use of this compound as a molecular probe and building block. Its defined structure makes it suitable for studies on partition coefficients and interactions within complex systems like micelles. mdpi.com The insights gained from such studies can inform the design of drug delivery systems and new materials.

Moreover, the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as benign alkylating agents, represents a growing area of green chemistry. cardiff.ac.uk This process involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with a nucleophile, followed by reduction of the intermediate back to an alkylated product. As a primary alcohol, this compound is a potential candidate for such atom-economic alkylation reactions, offering a pathway to new derivatives without the need for harsh alkylating agents. This approach could be used to synthesize a wider range of bioactive molecules and functional materials, positioning this compound as a valuable component in the toolkit of synthetic chemists.

Structure

3D Structure

属性

IUPAC Name |

7-phenylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,1-3,5,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMUSYTXSNVRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185882 | |

| Record name | Benzeneheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3208-25-1 | |

| Record name | Benzeneheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Phenylheptan 1 Ol and Its Derivatives

Hydrogenation of 7-Phenylheptanal (B8642041)

The direct hydrogenation of 7-phenylheptanal offers a straightforward route to 7-phenylheptan-1-ol. This reaction involves the addition of hydrogen (H₂) across the carbonyl double bond of the aldehyde, converting it to a primary alcohol. chemistrytalk.org

The general reaction is as follows:

C₆H₅(CH₂)₆CHO + H₂ → C₆H₅(CH₂)₆CH₂OH

This process is typically carried out in the presence of a metal catalyst. libretexts.org Common catalysts include palladium, platinum, and nickel. chemistrytalk.org The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For instance, ruthenium-based catalysts have been shown to be highly efficient for the hydrogenation of various aldehydes under neutral, solvent-free conditions. thieme-connect.de

Table 1: Catalysts for Aldehyde Hydrogenation

| Catalyst System | Substrate Example | Product | Key Features |

|---|---|---|---|

| Ruthenium(II) with ligands | Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | High turnover number (up to 340,000), solvent-free conditions. thieme-connect.de |

| Copper clusters in dendrimers | Cinnamaldehyde | Cinnamyl alcohol | High conversion (99%) and selectivity (86%) in a biphasic medium. thieme-connect.de |

| Amine-capped Pt-Co nanoparticles | Cinnamaldehyde | Cinnamyl alcohol | High selectivity (>95%) for the allylic alcohol. thieme-connect.de |

Hydrogenation of 7-Phenylheptanal

Reduction of Ester Precursors

Another common synthetic route involves the reduction of ester precursors, such as ethyl 7-phenylheptanoate. This method is advantageous when the corresponding ester is more readily available or easier to handle than the aldehyde. The reduction of an ester to a primary alcohol requires a more potent reducing agent or harsher reaction conditions compared to aldehyde reduction.

A notable example is the reduction of 6-benzoylhexanoic acid ethyl ester, which, after reduction of the ketone and subsequent hydrolysis, can lead to precursors for this compound. drugfuture.com

Commonly used methods for ester reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent for esters.

Catalytic Hydrogenation: This can be achieved under high pressure and temperature with catalysts like copper chromite. Ruthenium complexes have also been developed that can reduce esters to alcohols under milder conditions. tcichemicals.com

Table 2: Comparison of Reduction Methods for Esters

| Method | Reagent/Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Reduction | LiAlH₄ | Ethereal solvent, room temp. | High efficiency, broad applicability | Requires anhydrous conditions, pyrophoric |

| Catalytic Hydrogenation | Ru-complex catalyst | Various solvents, neat | Tolerates other functional groups | May require specific catalysts |

Chemical Reactivity and Mechanistic Studies of 7 Phenylheptan 1 Ol

Oxidation Reactions

The primary alcohol functionality of 7-Phenylheptan-1-ol is susceptible to oxidation, yielding either 7-phenylheptanal (B8642041) or 7-phenylheptanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to 7-Phenylheptanoic Acid

The conversion of this compound to 7-phenylheptanoic acid is a standard oxidation of a primary alcohol to a carboxylic acid. core.ac.uk This transformation involves a two-step oxidation process where the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. core.ac.uk To achieve the final carboxylic acid product, strong oxidizing agents are typically employed. smolecule.comias.ac.in

Common laboratory reagents for this transformation include:

Potassium Permanganate (KMnO₄): This strong oxidizing agent, used in acidic, alkaline, or neutral media, can effectively oxidize primary alcohols to carboxylic acids. nih.gov

Chromic Acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) and sulfuric acid (the Jones reagent), chromic acid is a powerful oxidant for converting primary alcohols to carboxylic acids. smolecule.comias.ac.in

Pyridinium (B92312) Chlorochromate (PCC) with a Co-oxidant: While PCC alone typically stops at the aldehyde stage, its use in conjunction with a co-oxidant like periodic acid (H₅IO₆) can facilitate the oxidation through to the carboxylic acid.

TEMPO-catalyzed Systems: Systems using catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl) in the presence of sodium chlorite (B76162) (NaClO₂) can also achieve this transformation under milder conditions. ias.ac.in

This reaction is fundamental in synthetic routes where 7-phenylheptanoic acid is required as an intermediate for further functionalization, such as in the synthesis of various amide derivatives. nih.gov

Oxidation of Alcohol Functionalities in Related Compounds

The oxidation of alcohol groups is a well-studied transformation, and insights can be drawn from structurally related molecules. For instance, fatty alcohol oxidases can catalyze the oxidation of long-chain 1-alkanols (C4 to C22) and phenylalkanols, though often at lower rates compared to their preferred substrates. researchgate.net In a different context, the synthesis of the aldehyde 7-phenyl-6-oxaheptan-1-al from its corresponding alcohol, 7-phenyl-6-oxaheptan-1-ol, is achieved using pyridinium chlorochromate (PCC) in methylene (B1212753) chloride. prepchem.com This demonstrates the selective oxidation of a primary alcohol to an aldehyde, a reaction that can be pushed further to the carboxylic acid with stronger oxidants or modified conditions.

Furthermore, electrochemical methods offer a modern approach to alcohol oxidation. Benzylic and allylic alcohols can be efficiently converted to their corresponding aldehydes or ketones using electrochemical oxidation, sometimes achieving nearly quantitative yields without over-oxidation. ebi.ac.uk While aliphatic alcohols are sometimes less reactive under these specific conditions, the principles demonstrate the wide array of methods available for oxidizing alcohol functionalities in diverse molecular architectures. ebi.ac.uk

Reduction Reactions

Reduction reactions of this compound primarily target the aromatic phenyl ring, as the primary alcohol group is generally resistant to catalytic hydrogenation under typical conditions.

Reduction with Raney Nickel

Raney nickel is a versatile catalyst widely used for hydrogenation reactions. vineethchemicals.compreciouscatalyst.com While it can reduce various functional groups, its application to phenylalkanols like this compound typically results in the hydrogenation of the aromatic ring rather than the reduction of the alcohol functional group. The reaction converts the phenyl group to a cyclohexyl group, yielding 7-cyclohexylheptan-1-ol.

The process involves heterogeneous catalytic hydrogenation, where hydrogen gas is activated on the surface of the high-surface-area Raney nickel catalyst. researchgate.net C₆H₅(CH₂)₇OH + 3H₂ --(Raney Ni)--> C₆H₁₁(CH₂)₇OH

This type of aromatic ring reduction can also be performed using a Raney Ni-Al alloy in a dilute aqueous alkaline solution, which generates hydrogen in situ. researchgate.net This method has been shown to be effective for the reduction of various aromatic compounds, including phenols and biphenyls, under relatively mild conditions. researchgate.net Such reductions are valuable for creating saturated carbocyclic structures from readily available aromatic precursors. rsc.org

Condensation and Amidation Reactions

While this compound itself does not directly undergo condensation or amidation, its derivatives, primarily the oxidation products 7-phenylheptanal and 7-phenylheptanoic acid, are key substrates for these reactions.

Condensation with Acetone (B3395972)

The condensation of this compound with acetone requires a two-step synthetic sequence. First, the alcohol must be oxidized to the corresponding aldehyde, 7-phenylheptanal. This can be accomplished using a mild oxidizing agent like pyridinium chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid. A procedure for synthesizing 7-phenylheptanal has been reported, demonstrating its accessibility.

Once 7-phenylheptanal is formed, it can undergo a base-catalyzed aldol (B89426) condensation with acetone. magritek.commasterorganicchemistry.com In this reaction, a base abstracts an acidic α-proton from acetone to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of 7-phenylheptanal. The initial product is a β-hydroxy ketone, which can subsequently dehydrate, often upon heating, to yield an α,β-unsaturated ketone. masterorganicchemistry.com

Step 1: Oxidation C₆H₅(CH₂)₇OH + [O] → C₆H₅(CH₂)₆CHO

Step 2: Aldol Condensation C₆H₅(CH₂)₆CHO + CH₃C(O)CH₃ --(Base)--> C₆H₅(CH₂)₆CH(OH)CH₂C(O)CH₃

Step 3: Dehydration (Condensation) C₆H₅(CH₂)₆CH(OH)CH₂C(O)CH₃ --(Heat, Base)--> C₆H₅(CH₂)₆CH=CHC(O)CH₃ + H₂O

The intramolecular version of this reaction is known for related molecules; for example, 7-oxo-7-phenylheptanal undergoes a cyclic aldol reaction in the presence of a base. chegg.com

Amidation Reactions

Amidation reactions involve the formation of an amide bond, typically by reacting a carboxylic acid or its derivative with an amine. Therefore, 7-phenylheptanoic acid, the oxidation product of this compound, is the relevant precursor for this class of reactions.

7-Phenylheptanoic acid can be coupled with various amino acids and other amines to synthesize a range of amide compounds. nih.gov These reactions are often facilitated by coupling agents such as carbodiimides (e.g., WSCI - water-soluble carbodiimide) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For example, it has been coupled with γ-norleucine derivatives to create potent and selective inhibitors for human phospholipase A2 enzymes, highlighting its utility in medicinal chemistry. nih.gov

The general scheme for amidation is: C₆H₅(CH₂)₆COOH + R-NH₂ --(Coupling Agent)--> C₆H₅(CH₂)₆C(O)NH-R + H₂O

This reaction is a cornerstone of peptide synthesis and the creation of complex bioactive molecules.

Amidation with Methylamine (B109427)

The conversion of this compound to its corresponding amide with methylamine, N-methyl-7-phenylheptanamide, is a multi-step process. Alcohols are not directly converted to amides in a single step. The synthesis first requires the oxidation of the primary alcohol, this compound, to the corresponding carboxylic acid, 7-phenylheptanoic acid.

Once the carboxylic acid is formed, it can be activated to facilitate amidation. Common methods for activation include conversion to an acyl chloride or an ester. The activated carboxylic acid derivative can then react with methylamine in a nucleophilic acyl substitution reaction to form the final amide product. This type of transformation is a foundational step in the synthesis of more complex molecules. For instance, in the multi-step synthesis of synthon B for Baulamycin, an amidation reaction is employed to create (R)-2-amino-N-methyl-3-phenylpropanamide from a methyl ester precursor. ub.edu

Wittig Reactions and Alkene Reductions

Application of Wittig Reaction in Related Syntheses

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. researchgate.net This reaction involves the interaction of a carbonyl compound with a phosphorus ylide (a triphenylphosphorane). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. researchgate.net

While direct synthesis of this compound does not involve a Wittig reaction, this method is crucial in the synthesis of related unsaturated long-chain alcohols and diarylheptanoids. caltech.edunih.gov For example, in the stereoselective synthesis of yashabushidiols, which are diarylheptanoids, a Wittig reaction is a key step to construct the carbon backbone before subsequent transformations yield the final natural product. nih.gov Similarly, the reaction can be used to synthesize di- and tri-substituted olefin analogues of related compounds, demonstrating its versatility in creating specific alkene geometries. caltech.edu

Table 1: Key Components of the Wittig Reaction

| Reactant | Role | Product Component |

|---|---|---|

| Aldehyde/Ketone | Carbonyl source | Forms one part of the C=C double bond |

| Phosphorus Ylide | Nucleophilic carbene equivalent | Forms the other part of the C=C double bond |

Reduction of Alkenes with Raney Nickel

The saturation of carbon-carbon double bonds in alkenes to form alkanes is commonly achieved through catalytic hydrogenation. Raney nickel is a frequently used catalyst for this purpose due to its high activity at room temperature. byjus.com It is a finely divided, porous form of nickel, typically prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution. byjus.comlibretexts.orglibretexts.org

The hydrogenation process is a heterogeneous reaction where the alkene and hydrogen gas are adsorbed onto the surface of the solid Raney nickel catalyst. libretexts.orglibretexts.org This adsorption lowers the activation energy of the reaction. libretexts.org The mechanism involves the transfer of two hydrogen atoms from the metal surface to the carbons of the double bond, resulting in a saturated hydrocarbon that then desorbs from the catalyst. libretexts.org This method is effective for converting unsaturated precursors, such as those that might be synthesized via a Wittig reaction, into saturated structures like this compound. It is noted that the age and storage conditions of the Raney nickel catalyst can influence the stereochemical outcome of the reduction. thieme-connect.de

Nucleophilic Acyl Substitution and Hydride Transfer Mechanisms

Cannizzaro-Type Reactions in Related Aldehydes

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde—an aldehyde that lacks α-hydrogens—to produce a primary alcohol and a carboxylic acid. byjus.comchemistrysteps.comyoutube.com Classic substrates for this reaction include formaldehyde (B43269) and aromatic aldehydes like benzaldehyde (B42025). scribd.com

The aldehyde corresponding to this compound is 7-phenylheptanal. This aldehyde possesses hydrogens on the carbon alpha to the carbonyl group. Therefore, when treated with a strong base, 7-phenylheptanal would preferentially undergo an aldol condensation reaction rather than the Cannizzaro reaction. chemistrysteps.comscribd.comlibretexts.org

However, in the context of related aldehydes that lack α-hydrogens, the Cannizzaro reaction is a characteristic transformation. For example, treating benzaldehyde with a concentrated hydroxide solution yields benzyl (B1604629) alcohol and benzoic acid (as its carboxylate salt). scribd.comrsc.org There are also reports of certain ketones without α-hydrogens undergoing Cannizzaro-type reactions under specific conditions, where a carbon group is transferred instead of a hydride. stackexchange.com

Mechanistic Aspects of Disproportionation Reactions

The Cannizzaro reaction serves as a prime example of a disproportionation reaction, where a single reactant is simultaneously oxidized and reduced. youtube.combyjus.com In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to a primary alcohol. byjus.com

The mechanism proceeds through several key steps: pw.live

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of an aldehyde molecule. chemistrysteps.comlibretexts.org This forms a tetrahedral intermediate. byjus.comchemistrysteps.com

Hydride Transfer: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling a hydride ion (H⁻). chemistrysteps.com This unstable hydride ion then acts as a reducing agent, immediately attacking the carbonyl carbon of a second aldehyde molecule. byjus.compw.live This step is the rate-limiting step of the reaction. pw.live

Proton Exchange: The initial attack results in the formation of a carboxylic acid and an alkoxide ion. A rapid proton exchange between these two species yields the final products: a more stable carboxylate anion and a primary alcohol. byjus.compw.live

Table 2: Products of the Cannizzaro Reaction of Benzaldehyde

| Reactant | Process | Product |

|---|---|---|

| Benzaldehyde (Molecule 1) | Oxidation | Benzoic acid (as benzoate (B1203000) salt) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methyl-7-phenylheptanamide |

| 7-phenylheptanoic acid |

| Methylamine |

| (R)-2-amino-N-methyl-3-phenylpropanamide |

| Triphenylphosphine oxide |

| 7-phenylheptanal |

| Formaldehyde |

| Benzaldehyde |

| Benzyl alcohol |

Structural Modification and Derivatization Strategies

The primary alcohol and the phenyl ring of this compound are key sites for structural modifications, allowing for the creation of a broad spectrum of derivatives through various chemical reactions.

The terminal hydroxyl group of this compound is readily susceptible to esterification and etherification, common strategies for modifying the properties of alcohol-containing molecules.

Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester. This process can be catalyzed chemically or enzymatically. medcraveonline.com For instance, secondary metabolite alcohols are often esterified to alter their characteristics. medcraveonline.com While direct esterification examples for this compound are not extensively detailed in the provided literature, the reaction of a similar compound, (1S)-1-phenylhexan-1-ol, with carboxylic acids to yield esters highlights a parallel reactivity. smolecule.com These reactions are significant in various fields for producing valuable chemical intermediates. smolecule.com

Etherification , the formation of an ether linkage, is another key derivatization method. The synthesis of macrocyclic diaryl ether heptanoids, a class of complex natural products, often relies on ether formation as a crucial step. tandfonline.com Methodologies such as the Ullmann condensation are employed to create the diaryl ether bond in the final stages of synthesizing complex molecules like galeon and pterocarine. tandfonline.com

Beyond the terminal alcohol, both the aromatic phenyl ring and the seven-carbon alkyl chain offer opportunities for functionalization, enabling the synthesis of a diverse range of analogs.

Phenyl Ring Functionalization: The aromatic ring can be substituted with various functional groups, which is a common feature in natural diarylheptanoids. researchgate.net Syntheses of these compounds often start with precursors that already bear substituents like hydroxyl or methoxy (B1213986) groups on the phenyl rings. researchgate.netbozok.edu.tr The synthesis of complex heterocyclic systems, such as 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, further illustrates the versatility of reactions involving substituted phenyl precursors. nih.gov

Alkyl Chain Functionalization: The heptane (B126788) chain is not merely a linker but can also be a site for chemical modification. Modern synthetic methods allow for the selective functionalization of C(sp³)–H bonds. For example, photoredox catalysis can achieve β-C(sp³)–H heteroarylation of related ketone structures, demonstrating a pathway to modify the alkyl backbone. rsc.org Furthermore, manganese-catalyzed C-H amination is a general strategy applicable to various C(sp³)–H bonds, including those in aliphatic chains, allowing for the introduction of nitrogen-containing functionalities. google.com

Esterification and Etherification Reactions

Synthesis and Characterization of Substituted Analogs

The this compound framework is a building block for a large class of natural products known as diarylheptanoids. These compounds can be categorized based on their structure, primarily as linear or cyclic.

Diarylheptanoids are characterized by a seven-carbon chain connecting two phenyl rings. nih.gov This structural motif is found in numerous compounds isolated from nature, often with variations in oxygenation patterns and degrees of unsaturation along the heptane chain. For example, several diarylheptanoids have been isolated from the rhizomes of Curcuma comosa, including derivatives with additional hydroxyl and methoxy groups on the phenyl rings and unsaturation in the alkyl chain. nih.gov Similarly, compounds like 7-(4"-hydroxyphenyl)-1-phenyl-4-hepten-3-one and 5-methoxy-7-(4"-hydroxyphenyl)-1-phenyl-3-heptanone have been identified from Alpinia officinarum. researchgate.net The stereoselective synthesis of analogs such as (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol has also been achieved, showcasing the controlled introduction of functionalities. researchgate.net

| Compound Name | Source/Synthesis | Key Structural Features | Reference |

|---|---|---|---|

| (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol | Stereoselective total synthesis | 1,3-diol system on the heptane chain | researchgate.net |

| 7-(4"-hydroxyphenyl)-1-phenyl-4-hepten-3-one | Isolated from Alpinia officinarum | Ketone and alkene functionalities on the chain | researchgate.net |

| 5-methoxy-7-(4"-hydroxyphenyl)-1-phenyl-3-heptanone | Isolated from Alpinia officinarum | Ketone and methoxy groups on the chain | researchgate.net |

| (3S)- and (3R)-1-(4-hydroxyphenyl)-7-phenyl-(4E,6E)-4,6-heptadien-3-ol | Isolated from Curcuma comosa | Conjugated diene and alcohol on the chain | nih.gov |

Diarylheptanoids are broadly classified into linear and cyclic forms. researchgate.net

Linear Diarylheptanoids: These compounds, where the two aryl groups are connected by a flexible seven-carbon chain, are often the biosynthetic precursors to their cyclic counterparts. acs.orgrsc.org Various synthetic methods have been developed for their construction, including Grignard couplings and dithian alkylation. rsc.org The synthesis of nonphenolic linear diarylheptanoids has also been reported, demonstrating the versatility of synthetic approaches. tubitak.gov.tr

Cyclic Diarylheptanoids: In these more complex structures, the two phenyl rings are linked not only by the C7 chain but also directly (biaryl) or through an ether linkage, forming a macrocycle. researchgate.net The synthesis of these strained macrocycles is a significant chemical challenge. uni-regensburg.de Key reactions for their formation include Suzuki-Miyaura coupling for creating the biaryl bond and ring-closing metathesis (RCM) for forming large rings. acs.orgrsc.org For example, a 12-membered cyclic diarylheptanoid has been synthesized using a combination of Suzuki-Miyaura coupling and RCM. acs.org

Diarylheptanoids with Related Structural Skeletons

Incorporation into Complex Molecular Architectures

The this compound motif can be integrated as a fragment into larger, more complex molecules. This incorporation is a key strategy in the development of new chemical entities with specific functions.

One notable example is the synthesis of α-ketoheterocycles designed as inhibitors for the enzyme sn-1-diacylglycerol lipase (B570770) α (DAGLα). universiteitleiden.nl In this context, 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol was synthesized, where the 7-phenylheptanol moiety serves as a lipophilic tail that interacts with the enzyme's substrate-binding channel. universiteitleiden.nlvulcanchem.com The distal phenyl group, in particular, is thought to enhance hydrophobic interactions. vulcanchem.com

Another application involves the synthesis of modified amino acids for peptide chemistry. The closely related 8-phenyloctan-1-ol (B78733) has been used to synthesize N(π)-(8-phenyloctyl)-L-histidine. nih.gov This was achieved by reacting the alcohol with a protected histidine derivative, demonstrating how a phenylalkyl alcohol can be appended to an amino acid, which can then be incorporated into peptides using standard solid-phase synthesis protocols. nih.gov

Integration into Peptides and Amino Acid Analogues

The incorporation of unnatural amino acids into peptides is a key strategy for creating novel therapeutic agents and research tools. Amino acids featuring a 7-phenylheptyl side chain are of interest for their potential to introduce specific lipophilic interactions.

One area of research involves the synthesis of amino acid analogues where the 7-phenylheptyl group acts as a side chain. For instance, 6-[(7-phenylheptyl)amino]-5-nitrosoisocytosine was synthesized and evaluated as an inhibitor of dihydropteroate (B1496061) synthase. nih.gov In this molecule, the 7-phenylheptylamino group is attached to a nitrosoisocytosine core. Structure-activity studies revealed that while the enzyme surface has low tolerance for bulky groups around the isocytosine (B10225) 6-amino function, this can be offset by positive allosteric interactions from a 6-(ω-phenylalkyl)amino substituent. nih.gov The 7-phenylheptyl derivative was found to be a potent inhibitor, as effective as a much smaller methylamino-substituted analogue, highlighting the favorable interactions of the long alkyl-aryl chain. nih.gov

The synthesis of peptides containing these unnatural amino acids typically involves standard peptide synthesis protocols, where the novel amino acid is first prepared and then incorporated into a growing peptide chain. masterorganicchemistry.commdpi.com The 7-phenylheptyl moiety can be introduced through methods like the amidomalonate synthesis, which allows for the creation of α-amino acids with diverse side chains. openstax.org These modified peptides can exhibit altered pharmacological profiles, such as enhanced binding to serum albumin due to the lipophilic nature of the fatty acid-like side chain, potentially prolonging their in-vivo duration of action. nih.gov

Synthesis of Enzyme Inhibitors featuring this compound Moieties

The this compound structural unit is a recurring feature in the design of various enzyme inhibitors, where its lipophilic character is crucial for occupying hydrophobic pockets in enzyme active sites.

Leukotriene A4 Hydrolase (LTA4H) Inhibitors: Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govnih.govmdpi.com Inhibiting LTA4H is a therapeutic strategy for inflammatory diseases. nih.govnih.gov In a study aimed at developing selective LTA4H inhibitors, a series of hydroxamic acid derivatives were synthesized. nih.gov The design of these inhibitors often includes a lipophilic tail to interact with the enzyme's hydrophobic channel. Although specific derivatives of this compound were not the final lead compounds, the structure-activity relationship (SAR) studies in this class of inhibitors frequently explore ω-phenylalkyl groups to optimize binding and efficacy. nih.govnih.gov

Dihydropteroate Synthase Inhibitors: As mentioned previously, the 7-phenylheptyl group has been successfully incorporated into inhibitors of dihydropteroate synthase from Escherichia coli. nih.gov The compound 6-[(7-phenylheptyl)amino]-5-nitrosoisocytosine was shown to be a potent inhibitor, competing with the pteridine (B1203161) substrate for the enzyme. nih.gov The research demonstrated that the steric intolerance of the enzyme's active site could be counteracted by favorable interactions provided by the 7-phenylheptyl substituent. nih.gov

| Compound Name | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 6-[(7-phenylheptyl)amino]-5-nitrosoisocytosine | Dihydropteroate Synthase | 1.4 µM | nih.gov |

| 6-(methylamino)-5-nitrosoisocytosine | Dihydropteroate Synthase | 1.6 µM | nih.gov |

Diacylglycerol Lipase α (DAGLα) Inhibitors: Research into inhibitors for diacylglycerol lipase α (DAGLα), an enzyme that produces the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), has also utilized the phenylalkyl motif. nih.govuniversiteitleiden.nl A study exploring α-ketoheterocycle inhibitors found that acyl chains with a distal phenyl group were among the most potent. universiteitleiden.nl Specifically, the synthesis of 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol was reported as part of a comprehensive analysis of structure-activity relationships for DAGLα inhibitors. nih.govuniversiteitleiden.nl The study concluded that (C6-C9)-acyl chains with a terminal phenyl group were highly effective, indicating that the hydrophobic pocket of the enzyme's active site accommodates this type of substituent well. universiteitleiden.nl

Enzyme Inhibition Studies

The ability of this compound and its derivatives to modulate enzyme activity has been a significant area of research, with a particular focus on their inhibitory effects on sn-1-Diacylglycerol Lipase α (DAGLα).

Inhibition of sn-1-Diacylglycerol Lipase α (DAGLα) by this compound Derivatives

Derivatives of this compound have been identified as inhibitors of sn-1-diacylglycerol lipase α (DAGLα). This enzyme is crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. nih.gov The inhibition of DAGLα is a key area of interest for studying the physiological roles of 2-AG. nih.gov Research has led to the identification of α-ketoheterocycles as potent and highly selective inhibitors of DAGLα. nih.gov

Specifically, a derivative, 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol, has been synthesized and studied for its inhibitory properties. nih.govuniversiteitleiden.nl The investigation into these compounds is part of a broader effort to develop molecular therapies for conditions such as neuroinflammation and obesity. universiteitleiden.nl The inhibitory activity of these compounds is influenced by the length of their acyl chains.

Structure-Activity Relationship (SAR) Analysis of DAGLα Inhibitors

The relationship between the chemical structure of this compound derivatives and their inhibitory activity against DAGLα has been systematically investigated. These structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for effective inhibition.

Key findings from SAR analyses include:

Heterocyclic Scaffold: The type of heterocyclic group attached to the heptanoyl chain significantly impacts inhibitory potency. Oxazolo[4,5-b]pyridine (B1248351) scaffolds have been shown to exhibit superior potency compared to other analogs like benzoxazole.

Acyl Chain Length: The length of the carbon chain is a critical determinant of activity. Studies have shown that increasing the number of methylene groups in the acyl chain can enhance inhibitory activity. For instance, acyl chains with a distal phenyl group, particularly those with 6 to 9 carbons, are among the most potent inhibitors. universiteitleiden.nl While hexanoyl (C6) chains can maximize DAGLα inhibition, heptanoyl (C7) derivatives may show reduced potency due to steric factors. vulcanchem.com

Substituents on the Heterocycle: The presence of electron-withdrawing groups at the meta-position of the oxazole (B20620) ring enhances the electrophilicity of the ketone, which is believed to promote interaction with the enzyme's catalytic serine residue. vulcanchem.com Conversely, bulky substituents on the heterocyclic ring can lead to a loss of activity, suggesting that the binding pocket has size limitations. universiteitleiden.nl

Phenyl Group: The distal phenyl group on the acyl chain contributes to hydrophobic interactions within the substrate-binding channel of DAGLα. vulcanchem.com

A comprehensive screening of a library of α-ketoheterocycles revealed that compounds with (C6-C9)-acyl chains featuring a distal phenyl group were the most potent inhibitors. universiteitleiden.nl

Mechanism of Enzyme-Inhibitor Interaction

The inhibitory action of this compound derivatives on DAGLα is believed to involve a covalent interaction with the enzyme's active site. The α-ketoheterocycle scaffold is key to this mechanism.

The proposed mechanism suggests that the ketone group of the inhibitor is attacked by the catalytic serine residue (Ser472) in the active site of DAGLα. This forms a transient hemiketal intermediate. nih.gov The stability of this intermediate, and thus the inhibitory potency, is influenced by the electronic properties of the heterocyclic ring. Electron-withdrawing substituents on the heterocycle increase the electrophilic character of the ketone, leading to a stronger covalent interaction and higher affinity for the enzyme. nih.gov This mechanism is consistent with findings for other serine hydrolase inhibitors. nih.gov

Antimicrobial and Antibiotic Research

In addition to enzyme inhibition, analogs of this compound, particularly diarylheptanoids, have been investigated for their antimicrobial properties.

Studies on Baulamycin Synthesis and Antibiotic Capacity

Baulamycins A and B represent a novel class of antibiotics with a broad spectrum of activity. nih.govacs.orgnih.gov These natural products were isolated from marine microbial extracts and have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govacs.orgnih.govub.edu

Specifically, Baulamycin A has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis, the causative agent of anthrax. nih.govub.edu The antibiotic activity of baulamycins stems from their ability to inhibit siderophore biosynthesis, which is essential for bacterial iron acquisition and virulence. nih.govacs.orgnih.gov Baulamycins act as reversible, competitive inhibitors of the NIS synthetase enzymes SbnE in S. aureus and AsbA in B. anthracis. nih.govacs.orgnih.gov

Due to its potent antibiotic potential, there is significant interest in the total synthesis of Baulamycin A to enable more extensive biological evaluation. ub.edu However, the complex structure, which includes seven stereocenters, presents a considerable synthetic challenge. ub.edu Recent research has focused on synthesizing analogs of Baulamycin A to conduct SAR studies and identify compounds with improved inhibitory potency against SbnE and enhanced antibacterial activity against MRSA. researchgate.net

Antibacterial Activities of Diarylheptanoids

Diarylheptanoids, a class of compounds that includes analogs of this compound, have demonstrated a range of antibacterial and antifungal activities. researchgate.net Both linear nonphenolic and cyclic diarylheptanoids have been synthesized and evaluated for their antimicrobial effects. nih.govmendeley.comtubitak.gov.tr

Studies have shown that synthetic linear nonphenolic diarylheptanoids exhibit varying degrees of antimicrobial activity against a panel of bacteria and yeast. nih.govtubitak.gov.tr For example, certain synthesized diarylheptanoids were found to be highly effective against Klebsiella oxytoca, Arthrobacter agilis, Bacillus cereus, and Helicobacter pylori. tubitak.gov.tr The presence of a carbonyl group at the C-3 position and a double bond between C-4 and C-5 in the heptane chain appears to contribute to the antimicrobial activity. researchgate.net

Cyclic diarylheptanoids isolated from natural sources, such as the stem bark of Myrica salicifolia, have also shown modest antibacterial activities against Streptococcus pyogenes and Staphylococcus aureus. mendeley.comresearchgate.net

Anti-inflammatory and Antioxidant Activities

Anti-inflammatory Properties of Related Diarylheptanoids

Diarylheptanoids, structural analogs of this compound, have demonstrated significant anti-inflammatory capabilities. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). scirp.orgkoreascience.krvu.lt

Studies on diarylheptanoids isolated from the bark of Alnus japonica showed that these compounds moderately reduced the production of NO and PGE2 in activated macrophage-like cells. koreascience.kr Specifically, certain diarylheptanoids inhibited NO production with IC₅₀ values as low as 16.7 µg/mL and reduced PGE2 levels with IC₅₀ values around 20.7 µg/mL. koreascience.kr The anti-inflammatory effects of these compounds are thought to be linked to the inhibition of prostaglandin synthesis. nih.gov The presence of a keto-enol group in the heptane chain or a caffeoyl group on the aromatic rings appears to be important for this inhibitory activity. koreascience.kr

Further investigations into diarylheptanoids from Alnus hirsuta and Alpinia blepharocalyx also confirmed potent inhibition of NO production in activated murine macrophages. nih.govthieme-connect.com One compound, oregonin, exhibited an IC₅₀ value of 3.8 μM for NO synthesis inhibition, which was attributed to the suppression of inducible nitric oxide synthase (iNOS) mRNA expression. thieme-connect.com Another compound, blepharocalyxin B, was identified as the most potent inhibitor from a series of tested diarylheptanoids, with an IC₅₀ of 36 μM. nih.gov The anti-inflammatory potential of some diarylheptanoids is also linked to the downregulation of NF-κB transcriptional activity. scirp.org

One study isolated a new diarylheptanoid from Pleuranthodium racemigerum that was a fairly potent inhibitor of PGE2 production in murine fibroblasts, with an IC₅₀ value of approximately 34 μM. acs.orgacs.org The anti-inflammatory properties of diarylheptanoids have been attributed to their inhibitory effects on the production of PGE2, NO, and TNF-α. researchgate.net

Antioxidant Mechanisms of Related Plant Extracts

Extracts from plants rich in diarylheptanoids, such as Alpinia officinarum, have shown significant antioxidant properties. mdpi.comfrontiersin.orgnih.gov The antioxidant effects are largely attributed to the phenolic and flavonoid compounds present, which include diarylheptanoids. mdpi.comfrontiersin.org These compounds can act as antioxidants by scavenging free radicals and reducing the catalytic activity of metal ions. frontiersin.org

The antioxidant activity of diarylheptanoids has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS+ radical scavenging assays. nih.govacgpubs.orgacs.org Diarylheptanoids isolated from Alnus japonica and Rhynchanthus beesianus displayed significant free radical scavenging activity. nih.govacs.org For instance, some cyclic diarylheptanoids from A. japonica showed significant antioxidant activity at a concentration of 50 µM when compared to the standard antioxidant propyl gallate. nih.govacgpubs.org

Similarly, diarylheptanoids from Etlingera alba demonstrated strong antioxidant activity in the DPPH assay, with one compound, yakuchinone A, showing a very strong effect with an IC₅₀ value of 26.62 µg/ml. rjptonline.org Polysaccharides from Alpinia officinarum also exhibit antioxidant properties by scavenging DPPH, ABTS, and hydroxyl radicals in a concentration-dependent manner. mdpi.com The antioxidant capacity of these compounds is often higher than that of the well-known diarylheptanoid curcumin. researchgate.net

Anticancer and Antiproliferative Investigations

Cytotoxicity against Human Tumor Cell Lines

Diarylheptanoids have shown significant cytotoxic and antiproliferative effects against a variety of human tumor cell lines. iiarjournals.orgacs.orgrsc.org

Two diarylheptanoids from Alpinia officinarum, showed potent cytotoxicity against human neuroblastoma cell lines, including IMR-32, SK-N-SH, and NB-39. iiarjournals.orgiiarjournals.orgresearchgate.net The 50% effective concentration (EC₅₀) values for these compounds were in the range of 10⁻⁷ M. iiarjournals.orgiiarjournals.org Another diarylheptanoid, tsaokoarylone, isolated from Amomum tsao-ko, displayed cytotoxicity against human non-small cell lung cancer (A549) and melanoma (SK-Mel-2) cell lines with IC₅₀ values of 4.9 and 11.4 µg/mL, respectively. scispace.com

Further studies on diarylheptanoids from Curcuma comosa and Zingiber officinale have confirmed their broad-spectrum anticancer activity. rsc.orgmdpi.com Compounds from C. comosa were cytotoxic against leukemia (HL-60, KG-1a, K562), lung (A549), and breast (MCF7) cancer cells, with IC₅₀ values ranging from 10.79 to 63.49 µg/mL. mdpi.com Similarly, diarylheptanoids from Z. officinale had remarkable inhibitory effects against A549, HepG2, HeLa, MDA-MB-231, and HCT116 tumor cell lines, with IC₅₀ values between 6.69 and 33.46 μM. rsc.orgrsc.org

A series of synthesized diarylheptanoid derivatives also exhibited potent antiproliferative activity against various tumor cell lines, including a multidrug-resistant (MDR) subline, with IC₅₀ values ranging from 5.0 to 8.5 μM. acs.orgacs.org

| Compound/Extract | Source | Cancer Cell Line | IC₅₀ / EC₅₀ Value | Reference |

|---|---|---|---|---|

| 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-hepten-3-one | Alpinia officinarum | Neuroblastoma (IMR-32) | ~10⁻⁷ M (EC₅₀) | iiarjournals.orgiiarjournals.org |

| (5R)-5-methoxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone | Alpinia officinarum | Neuroblastoma (IMR-32) | ~10⁻⁷ M (EC₅₀) | iiarjournals.orgiiarjournals.org |

| Tsaokoarylone | Amomum tsao-ko | Lung (A549) | 4.9 µg/mL | scispace.com |

| Tsaokoarylone | Amomum tsao-ko | Melanoma (SK-Mel-2) | 11.4 µg/mL | scispace.com |

| Hirsutanone | Alnus japonica | Leukemia (Jurkat) | 11.37 μM | worldscientific.com |

| Unnamed Diarylheptanoid (Compound 17) | Zingiber officinale | Colon (HCT116) | 6.69 μM | rsc.org |

| Unnamed Diarylheptanoid (Compound 2) | Synthetic | Breast (MCF-7), Lung (A549), etc. | 5.0 - 8.5 μM | acs.orgacs.org |

Mechanisms of Action in Cancer Cells

The anticancer effects of diarylheptanoids are mediated through various cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest. iiarjournals.orgacs.org

In neuroblastoma cells, diarylheptanoids from Alpinia officinarum were found to induce apoptosis by causing nuclear shrinkage and fragmentation. iiarjournals.orgiiarjournals.orgresearchgate.net This process involves the activation of the mitochondrial apoptotic pathway through the activation of caspase-9 and caspase-3. iiarjournals.orgiiarjournals.org The apoptosis induction by one of these compounds was linked to the inhibition of NF-κB activation. iiarjournals.org

Flow cytometry analysis revealed that these compounds also cause cell cycle arrest. iiarjournals.orgresearchgate.net Specifically, they induce an arrest in the S-phase of the cell cycle, which occurs concurrently with an increase in the sub-G₁ cell population, a marker for apoptotic cells. iiarjournals.orgiiarjournals.org Other diarylheptanoids have been shown to arrest the cell cycle at different phases; for example, one compound arrested breast cancer cells in the G2-phase, while another induced G1-phase arrest in MDR tumor cells. acs.orgacs.org

Mechanistically, some diarylheptanoids act as intracellular pro-oxidants, generating reactive oxygen species (ROS). acs.org This leads to a loss of mitochondrial membrane potential and lysosomal membrane permeabilization, contributing to their apoptotic properties. acs.org Furthermore, certain diarylheptanoids from Zingiber officinale appear to affect the DNA damage signaling pathway by down-regulating the expression of ATR and CHK1 proteins. rsc.orgrsc.org

Other Biological Activities

Beyond their anti-inflammatory, antioxidant, and anticancer properties, diarylheptanoids have been investigated for other significant biological activities.

Neuroprotective Effects: Several diarylheptanoids have shown promising neuroprotective activities. mdpi.comacs.orgresearchgate.net Compounds from Alpinia officinarum can protect neurons against toxicity induced by amyloid-β, a key factor in Alzheimer's disease. researchgate.netjst.go.jp They achieve this by reducing apoptotic levels, mitigating oxidative stress, and preserving dendrite integrity through the activation of the PI3K-mTOR signaling pathway. jst.go.jp Other diarylheptanoids have demonstrated protective effects against neuronal damage in models of Parkinson's disease and cerebral ischemia. mdpi.comacs.org

Antimicrobial Activity: Diarylheptanoids have exhibited broad-spectrum antimicrobial activity against various bacteria and fungi. tubitak.gov.trresearchgate.netresearchgate.net Compounds isolated from alder bark were effective against Gram-positive and Gram-negative bacteria, with Klebsiella pneumoniae and Pseudomonas aeruginosa being particularly sensitive. researchgate.netresearchgate.net Several of these compounds also showed stronger antifungal activity against Candida albicans and Saccharomyces cerevisiae than standard antifungal drugs. researchgate.net The enone moiety in the diarylheptanoid structure appears to be important for this antifungal activity. researchgate.net A diarylheptanoid from Etlingera pubescens, showed rapid bactericidal effects against Staphylococcus aureus and Bacillus subtilis by altering membrane permeability. oup.com

Neuronal Differentiation: At low concentrations, certain diarylheptanoids can induce neuronal differentiation, such as promoting significant neurite branching in neuroblastoma cell lines. iiarjournals.orgresearchgate.net

Effects on Erythropoiesis by Phytoestrogen Diarylheptanoids

Recent research has highlighted the potential of phytoestrogen diarylheptanoids to enhance erythropoiesis, the process of red blood cell production. A notable study focused on (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, a diarylheptanoid isolated from Curcuma comosa, as a potential therapeutic agent for anemia. dntb.gov.uanih.govmdpi.com

Treatment with an extract of C. comosa containing this diarylheptanoid, referred to as ASPP 049, demonstrated a significant improvement in anemic conditions in mice. dntb.gov.uanih.govmdpi.com Key hematopoietic parameters were positively affected, as detailed in the table below.

Table 1: Effects of C. comosa Extract on Hematopoietic Parameters in Anemic Mice

| Parameter | Outcome |

|---|---|

| Red Blood Cell (RBC) Count | Increased |

| Hematocrit | Increased |

| Hemoglobin Content | Increased |

| Anemic Symptoms | Ameliorated |

Data sourced from studies on the effects of C. comosa extract in anemic mouse models. dntb.gov.uanih.govmdpi.com

Further investigation into the mechanism of action revealed that ASPP 049 potentiates the effects of erythropoietin (Epo), a key hormone in red blood cell formation. dntb.gov.uanih.govmdpi.com The diarylheptanoid was found to enhance the differentiation of hematopoietic stem cells into erythroid cells, an effect that was blocked by an estrogen receptor (ER) antagonist. dntb.gov.uanih.gov This suggests that the erythropoietic effects of ASPP 049 are mediated through estrogen receptors. dntb.gov.uanih.govmdpi.com

The study also elucidated the signaling pathways involved. The complex formed by ASPP 049 and the Epo receptor (EpoR) was shown to activate several downstream signaling cascades crucial for erythropoiesis, including STAT5, MAPK/ERK, and PI3K/AKT pathways in Epo-sensitive UT-7 cells. dntb.gov.uanih.gov These findings underscore the potential of phytoestrogen diarylheptanoids as alternative molecules for the treatment of anemia, offering a novel mechanism that synergizes with the body's natural erythropoietic processes. dntb.gov.uanih.govmdpi.com

Neuroprotective Effects of Related Compounds

Diarylheptanoids isolated from various plant sources have demonstrated significant neuroprotective properties in preclinical studies. Research on extracts from the rhizomes of Alpinia officinarum and the leaves and twigs of Juglans sinensis has identified several diarylheptanoids with the ability to protect neuronal cells from damage. nih.govresearchgate.netnih.gov

A study on Alpinia officinarum resulted in the isolation of forty-three diarylheptanoids, with a number of these compounds showing potent neuroprotective effects against hydrogen peroxide (H₂O₂)-induced damage in SH-SY5Y cells. nih.gov Certain compounds significantly reduced levels of reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) in oxidatively stressed cells. nih.gov

Table 2: Neuroprotective Diarylheptanoids from Alpinia officinarum

| Compound ID | Observed Neuroprotective Effect |

|---|---|

| 7, 10, 12, 20, 22, 25, 28, 33, 35, 37, 42 | Significant neuroprotection against H₂O₂-induced damage in SH-SY5Y cells. nih.gov |

| 10, 22, 25, 33 | Reduced ROS, MDA, and NO levels in oxidative injured cells. nih.gov |

These compounds were identified in a study evaluating the neuroprotective effects of diarylheptanoids from Alpinia officinarum rhizomes. nih.gov

Similarly, research on Juglans sinensis led to the isolation of juglanin (B1673113) C and other known diarylheptanoids. nih.gov Juglanin C and juglanin A exhibited significant neuroprotective activity against glutamate-induced toxicity in HT22 cells. nih.gov These compounds were found to mitigate the overproduction of cellular peroxides and support the antioxidative defense systems by maintaining levels of glutathione (B108866), glutathione reductase, and glutathione peroxidase. nih.gov

Further studies on dimeric diarylheptanoids from Alpinia officinarum have also revealed neuroprotective activities. acs.org One such compound demonstrated a significant ability to ameliorate neuronal apoptosis induced by oxygen-glucose deprivation and reoxygenation (OGD/R) by activating the AKT/mTOR signaling pathway. acs.org These findings highlight the potential of diarylheptanoids as a source of lead compounds for the development of treatments for neurodegenerative diseases. nih.govresearchgate.netnih.govacs.org

Insect Repellent and Pesticidal Potential of Related Compounds

While direct studies on the insecticidal properties of this compound are not prevalent, related compounds, particularly essential oils containing aromatic and aliphatic alcohols, have been investigated for their insect repellent and pesticidal activities. For instance, essential oils from plants like ginger (Zingiber officinale), which contains structurally related compounds, have shown promise in controlling mosquito populations. bibliotekanauki.pl

Research has demonstrated that essential oils can act as both repellents and insecticides against various insect species. For example, essential oils have been tested for their efficacy against flies associated with livestock, such as Haematobia irritans and Musca domestica. nih.gov

Table 3: Insecticidal Efficacy of Selected Essential Oils against Flies

| Essential Oil | Target Species | Concentration | Efficacy | Exposure Time |

|---|---|---|---|---|

| Tea Tree Oil | Musca domestica | 5.0% | 100.0% | 12 hours |

| Andiroba Oil | Musca domestica | 5.0% | 67.0% | Not specified |

| Tea Tree Oil | Haematobia irritans | 1.0% & 5.0% | 100.0% | 4 hours |

| Andiroba Oil | Haematobia irritans | 1.0% & 5.0% | 100.0% | 4 hours |

Data from a study evaluating the insecticidal effects of tea tree and andiroba oils. nih.gov

The repellent effects of these oils have also been demonstrated in vivo. When applied to cattle, both tea tree and andiroba oils significantly reduced the number of flies. nih.gov The mechanisms of action for these plant-derived compounds can vary, including acting as contact toxins or spatial repellents. oatext.com The diversity of chemical structures within plant essential oils, including compounds with a phenylheptane skeleton, provides a rich source for the discovery of new and effective insect control agents. bibliotekanauki.plhumanjournals.com

Mitsunobu Reaction Applications in Derivatization

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, such as esters and ethers, with an inversion of stereochemistry at the alcohol carbon. researchgate.netorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (B1218219) (like triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgmassivesci.com

The general scheme for the Mitsunobu esterification is:

R'OH + RCOOH + PPh₃ + DEAD → R'OCOR + Ph₃PO + EtO₂CNHNHCO₂Et

7-Phenylheptan-1-ol can serve as the alcohol substrate in the Mitsunobu reaction to produce various derivatives. For example, it has been used in the synthesis of peptide analogues where it alkylates a histidine residue. nih.gov

The reaction is known for its mild conditions and high functional group tolerance. researchgate.net However, a significant drawback is the generation of stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. researchgate.net Efforts have been made to develop catalytic versions of the Mitsunobu reaction to address this issue. massivesci.com

Table 3: Applications of the Mitsunobu Reaction with Long-Chain Alcohols

| Substrate Alcohol | Nucleophile/Reagent | Product | Context/Application |

|---|---|---|---|

| This compound | Histidine residue | N(π)-alkylated histidine peptide | Synthesis of peptide analogues. nih.gov |

| Chiral Alcohols | Carboxylic Acids | Chiral Esters | Iterative assembly of chiral building blocks. thieme-connect.com |

| Primary/Secondary Alcohols | Azides, Sulfonamides, Amines | Azides, Sulfonamides, Amines | Synthesis of chiral natural products. rsc.org |

Conclusion

Mitsunobu Reaction Applications in Derivatization

Alkylation of Histidyl Residues with this compound

The targeted modification of amino acid residues within peptides is a cornerstone of chemical biology, enabling the introduction of unique functionalities. This compound has been utilized as a key reagent in the specific alkylation of histidyl residues through the Mitsunobu reaction. In a notable study, a peptide containing a phosphothreonine-mimicking motif was subjected to on-resin Mitsunobu coupling conditions. nih.gov The reaction employed triphenylphosphine (B44618), diethylazodicarboxylate (DEAD), and this compound in dry dichloromethane. nih.gov This process resulted in the selective and high-yield alkylation of the π-nitrogen (N(π)) of the histidine imidazole (B134444) ring. nih.govnih.gov

The experiment was designed to determine the origin of the alkyl group being added to the histidine residue. By using this compound, which has a shorter alkyl chain than another alcohol used in a parallel experiment (8-phenyloctan-1-ol), researchers could unambiguously identify the source of the alkyl group on the final product via mass spectrometry. nih.gov The results confirmed that the alkylation occurred directly from the alcohol reagent, in this case, this compound, used in the Mitsunobu reaction. nih.gov

Mechanistic Investigations of Mitsunobu Alkylation

The Mitsunobu reaction traditionally facilitates the conversion of primary and secondary alcohols into various functional groups, including esters and ethers, via an SN2-type mechanism with complete inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgresearchgate.net The reaction is initiated by the combination of a phosphine (B1218219), typically triphenylphosphine (PPh3), and an azodicarboxylate, such as DEAD, which generates a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org

However, the alkylation of a histidine residue's imidazole ring under these conditions represents an unusual pathway. Mechanistic studies suggest an intramolecular process, particularly when a proximal acidic residue (like a phosphoric, carboxylic, or sulfonic acid) is present in the peptide sequence. nih.gov The proposed mechanism involves the formation of alkoxyphosphonium carboxylate salts as key intermediates. nih.gov The presence of a nearby acidic group is believed to facilitate the selective alkylation of the imidazole N(π) nitrogen, a transformation that has significant implications for modifying peptide structure and function, such as creating "charge-masked" phosphopeptide analogues. nih.gov

Novel Synthetic Routes and Green Chemistry Considerations

The drive towards more sustainable chemical manufacturing has spurred significant research into environmentally benign synthetic methods. This includes the adoption of greener solvents and non-conventional energy sources to improve efficiency and reduce waste and toxicity.

Sustainable Solvents and Reaction Media in Organic Synthesis

Green solvents are derived from renewable resources or designed to minimize environmental impact and are characterized by low toxicity, biodegradability, and recyclability. orientjchem.orgwikipedia.org Their use is a key principle of green chemistry, aiming to replace hazardous traditional volatile organic compounds (VOCs). researchgate.net Water is considered a premier green solvent due to its abundance, non-toxicity, and non-flammability. neuroquantology.comijacskros.com Other prominent green solvents include supercritical fluids like CO2, bio-based solvents, and ionic liquids. orientjchem.orgresearchgate.net

| Green Solvent | Key Properties | Typical Applications in Organic Synthesis |

| Water | Non-toxic, abundant, non-flammable, low cost. neuroquantology.comijacskros.com | Reactions with hydrophilic compounds, biphasic catalysis, some catalytic reactions where it can act as a catalyst. neuroquantology.com |

| Supercritical CO2 | Non-toxic, recyclable, mild operating conditions. orientjchem.orgwikipedia.org | Extractions (e.g., decaffeination), polymerization reactions, separations. orientjchem.orgwikipedia.org |

| Bio-based Solvents | Derived from renewable biomass, biodegradable, often non-toxic. neuroquantology.com | Reaction media, cleaning agents, extractions. orientjchem.orgneuroquantology.com |

| Ionic Liquids (ILs) | Low vapor pressure, tunable properties, potential for recyclability. neuroquantology.com | Catalysis, electrochemical processes, separations. orientjchem.orgneuroquantology.com |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, formed from simple components. orientjchem.org | Metal extraction, synthesis, bio-refining. orientjchem.org |

This table presents a selection of common green solvents and their applications in promoting sustainable organic synthesis.

Exploration of Non-Conventional Reaction Conditions

Microwave (MW) irradiation and ultrasound have emerged as powerful non-conventional energy sources for accelerating chemical reactions. juniperpublishers.comresearchgate.net Unlike conventional heating, which relies on thermal conductivity, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. juniperpublishers.comscholarsresearchlibrary.com This can dramatically reduce reaction times, often from hours to minutes, and improve product yields and purity. arabjchem.org

Ultrasonic-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to create high-energy localized conditions, which can enhance reaction rates and efficiency. juniperpublishers.com Both techniques are considered green because they often allow for solvent-free reactions or the use of more benign solvents, increasing energy efficiency and reducing waste. researchgate.netscholarsresearchlibrary.com

| Reaction Condition | Principle of Operation | Advantages in Synthesis |

| Conventional Heating | Heat transfer via conduction and convection from an external source. | Well-established, simple equipment. |

| Microwave Irradiation | Direct coupling of electromagnetic energy with polar molecules, causing rapid, uniform heating. scholarsresearchlibrary.com | Drastically reduced reaction times, improved yields, higher product purity, enhanced selectivity. juniperpublishers.comarabjchem.org |

| Ultrasound Irradiation | Acoustic cavitation creates localized high-pressure and high-temperature microenvironments. | Accelerated reaction rates, increased reactivity, high purity of products, often operates at lower overall temperatures. arabjchem.org |

This table compares conventional heating with non-conventional microwave and ultrasound energy sources used in organic synthesis.

Synthesis of Key Intermediates

The synthesis of complex molecules often relies on the preparation of versatile and reactive intermediates. Halogenated alkanes are particularly valuable building blocks in organic chemistry.

Synthesis of 1-Iodo-7-phenylheptane as a Synthetic Reagent

1-Iodo-7-phenylheptane is a useful, but not commonly cataloged, synthetic intermediate. guidechem.comsynchem.de Its synthesis can be envisioned through established methods for creating carbon-carbon bonds and introducing halides. A practical approach involves a Grignard reaction, a powerful tool for forming alkyl chains. For instance, the synthesis of the analogous 1-bromo-7-phenylheptane (B1273157) has been achieved by reacting benzylmagnesium chloride with 1,6-dibromohexane, using a lithium tetrachlorocuprate catalyst. tandfonline.com A similar strategy could be employed using 1,6-diiodohexane (B103822) or by subsequent halide exchange.

An alternative and efficient route starts from the cleavage of a cyclic ether like tetrahydrofuran (B95107) (THF). tandfonline.com Cleavage of THF using sodium iodide and an acid chloride (like acetyl chloride) generates a 4-iodobutyl ester in situ. tandfonline.com This intermediate can then be reacted with a suitable Grignard reagent, such as 3-phenylpropylmagnesium bromide, to form the carbon skeleton. The resulting ester or alcohol (after hydrolysis) can then be converted to the final iodoalkane. For example, 1-acetoxy-7-phenylheptane has been synthesized by reacting the in situ generated iodoacetate with a Grignard reagent, and this acetate (B1210297) can be converted to the corresponding bromide. tandfonline.com A similar conversion to the iodide via reaction with sodium iodide (Finkelstein reaction) or by treating the corresponding alcohol with iodine and triphenylphosphine is a standard and feasible transformation.

Computational and Theoretical Chemistry Studies of 7 Phenylheptan 1 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict various properties of organic molecules, including those relevant to the behavior of 7-phenylheptan-1-ol in complex environments like micellar solutions.

The partition coefficient (log P) is a critical parameter that describes the distribution of a compound between two immiscible phases, providing insight into its lipophilicity and potential for membrane permeability. innovareacademics.in DFT calculations have been employed as a rapid and efficient computational methodology to predict the partition coefficients of compounds in micellar solutions, such as those formed by Sodium Dodecyl Sulfate (B86663) (SDS). ub.eduresearchgate.net

A common approach involves calculating the free energy of a molecule in various solvents to identify a solvent system that mimics the physicochemical characteristics of the micelle. ub.eduresearchgate.net For a diverse set of 63 molecules, which included the structurally similar compound 1-phenylheptan-1-one, DFT calculations were used to predict the Gibbs free energy of solvation. ub.eduresearchgate.net These calculations typically utilize functionals like B3LYP and M06-2X with a 6-31++G** basis set, incorporating the effect of the solvent through a continuum model like the Solvation Model based on Density (SMD). ub.eduub.edu The partition coefficient is then determined from the difference in solvation free energies in the two phases (e.g., an organic solvent and water). ub.edu

To find a suitable proxy for the complex micellar environment, a range of organic solvents are computationally screened against water. ub.eduresearchgate.net This methodology allows for the estimation of partition coefficients orders of magnitude faster than classical molecular dynamics simulations. ub.edu

| Solvent Systems |

|---|

| Heptane (B126788)/Water |

| Cyclohexane/Water |

| N-dodecane/Water |

| Pyridine/Water |

| Acetic Acid/Water |

| Decan-1-ol/Water |

| Octanol/Water |

| Propan-2-ol/Water |

| Acetone (B3395972)/Water |

| Propan-1-ol/Water |

| Methanol/Water |

| 1,2-Ethane diol/Water |

| Dimethyl Sulfoxide/Water |

| Formic Acid/Water |

| Diethyl Sulphide/Water |

The validity of the computational predictions is established by correlating the calculated log P values with experimental data. researchgate.net Experimental partition coefficients are often determined using techniques like Micellar Electrokinetic Chromatography (MEKC). ub.eduresearchgate.netmdpi.com For instance, the experimental partition coefficient (Log PSDS) for 1-phenylheptan-1-one in a 40 mM SDS micellar solution was found to be 4.17. researchgate.net This compound also exhibited one of the highest log P values in lithium perfluorooctanesulfonate (B1231939) (LPFOS) micelles. mdpi.com

Studies correlating the experimental partition coefficients of 63 diverse molecules in SDS micelles with the computationally predicted log P values in 15 different solvent/water systems found the best correlations for alcohol-based systems. researchgate.net Specifically, the propan-1-ol/water system was identified as the most appropriate for estimating the partition coefficient in SDS micelles. ub.eduresearchgate.net A strong linear correlation was observed between the experimental log P in SDS micelles and the DFT-calculated log P in propan-1-ol/water, propan-2-ol/water, and methanol/water. researchgate.net The best correlation was achieved with propan-1-ol partition coefficients predicted using both B3LYP and M06-2X functionals with the 6-311++G** basis set. researchgate.net Similar findings were noted for sodium cholate (B1235396) (SC) and hexadecyltrimethylammonium bromide (HTAB) micelles, where the propan-1-ol/water combination also showed the best agreement with experimental data. mdpi.comresearchgate.net

| Micellar System | Best Correlating Computational Solvent System | Finding |

|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Propan-1-ol/Water | Showed the best correlation (R ≥ 0.7) for predicting the experimental partition coefficient. researchgate.net |

| Sodium Cholate (SC) | Propan-1-ol/Water | The partition coefficient calculated for propan-1-ol provided the best correlation (R² of 0.67). mdpi.com |

| Hexadecyltrimethylammonium Bromide (HTAB) | Propan-1-ol/Water & Propan-2-ol/Water | A high correlation was observed with these alcohol solvent systems. mdpi.com |

While this compound itself is achiral, its analogs can possess chiral centers. For example, the synthesis of 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol results in a chiral alcohol. nih.govuniversiteitleiden.nl Determining the absolute configuration of such chiral molecules is crucial, and computational methods offer a powerful alternative to expensive and time-consuming experimental techniques like X-ray crystallography. vt.edu

DFT is a leading method for calculating optical rotation, a chiroptical property that can be used to assign the absolute configuration of a molecule. researchgate.netacs.orgnih.gov The methodology involves time-dependent density functional theory (TDDFT) combined with gauge-invariant (or including) atomic orbitals (GIAO). acs.org This approach calculates the specific rotation [α]D at the sodium D line. acs.org The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP), the use of large basis sets that include diffuse functions (e.g., aug-cc-pVDZ), and the inclusion of solvent effects, often through a Polarized Continuum Model (PCM). researchgate.netacs.org By comparing the computationally predicted sign and magnitude of the optical rotation for a possible stereoisomer with the experimental value, the absolute configuration can be reliably assigned. nih.govacs.org This interplay between theoretical calculation and experimental measurement has proven successful in elucidating the stereochemistry of numerous complex natural products and chiral molecules. researchgate.netnih.gov

Correlation of Computational and Experimental Partition Coefficients

Molecular Docking and Binding Pose Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in drug discovery and for understanding the molecular basis of enzyme inhibition.

Analogs of this compound have been investigated as enzyme inhibitors. A comprehensive structure-activity relationship (SAR) study of α-ketoheterocycles as inhibitors of diacylglycerol lipase (B570770) α (DAGLα), an enzyme responsible for producing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), revealed important structural requirements for potency. nih.govuniversiteitleiden.nl The study found that inhibitors with (C6-C9)-acyl chains featuring a distal phenyl group were among the most potent. nih.govuniversiteitleiden.nl This structural motif is directly related to this compound.